

Application Note: Quantification of Perivine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Perivine*

Cat. No.: *B192073*

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Perivine**, an indole alkaloid found in *Vinca rosea* (*Catharanthus roseus*). The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of **Perivine** in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and selectivity. All experimental parameters and validation data are presented to facilitate method implementation and ensure reproducibility.

Introduction

Perivine is a significant indole alkaloid isolated from the medicinal plant *Vinca rosea* (Linn.), belonging to the Apocynaceae family.^[1] Like other *Vinca* alkaloids, such as vincristine and vinblastine, **Perivine** is of great interest to the pharmaceutical industry due to its potential therapeutic properties.^{[2][3]} Accurate and precise quantification of **Perivine** is essential for quality control of raw materials, standardization of herbal extracts, and in various stages of drug development and formulation.^{[2][4]}

This document provides a detailed protocol for the quantification of **Perivine** using a stability-indicating HPLC method. The methodology is based on established principles for the analysis of Vinca alkaloids, adapted for the specific properties of **Perivine**.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter	Specification
HPLC System	Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Stationary Phase	C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) [2]
Mobile Phase	Acetonitrile and 25 mM Ammonium Acetate Buffer (pH 6.5)
Gradient	Isocratic or Gradient (See Table 2 for a suggested gradient)
Flow Rate	1.0 mL/min [2]
Column Temperature	25 °C
Detection Wavelength	314 nm (based on Perivine's UV maximum) [1]
Injection Volume	10 µL

Reagents and Standards

- Acetonitrile: HPLC grade
- Ammonium Acetate: Analytical grade
- Water: HPLC grade or ultrapure water
- **Perivine** Reference Standard: Of known purity

Standard Solution Preparation

Prepare a stock solution of **Perivine** reference standard in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for plant extracts is provided below.

- **Extraction:** Accurately weigh a known amount of the powdered plant material. Extract with methanol using sonication or reflux.
- **Filtration:** Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
- **Dilution:** Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

Method Validation Parameters

For method validation, the following parameters should be assessed according to ICH guidelines:

Parameter	Typical Acceptance Criteria
Linearity	Correlation coefficient (r^2) > 0.999
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of 10:1
Specificity	No interference from blank and placebo at the retention time of Perivine
Robustness	Insensitive to small, deliberate changes in method parameters

Quantitative Data Summary

The following tables summarize the expected quantitative data for the HPLC method for **Perivine** quantification.

Table 1: System Suitability

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
Relative Standard Deviation (RSD%) for replicate injections	$\leq 2.0\%$

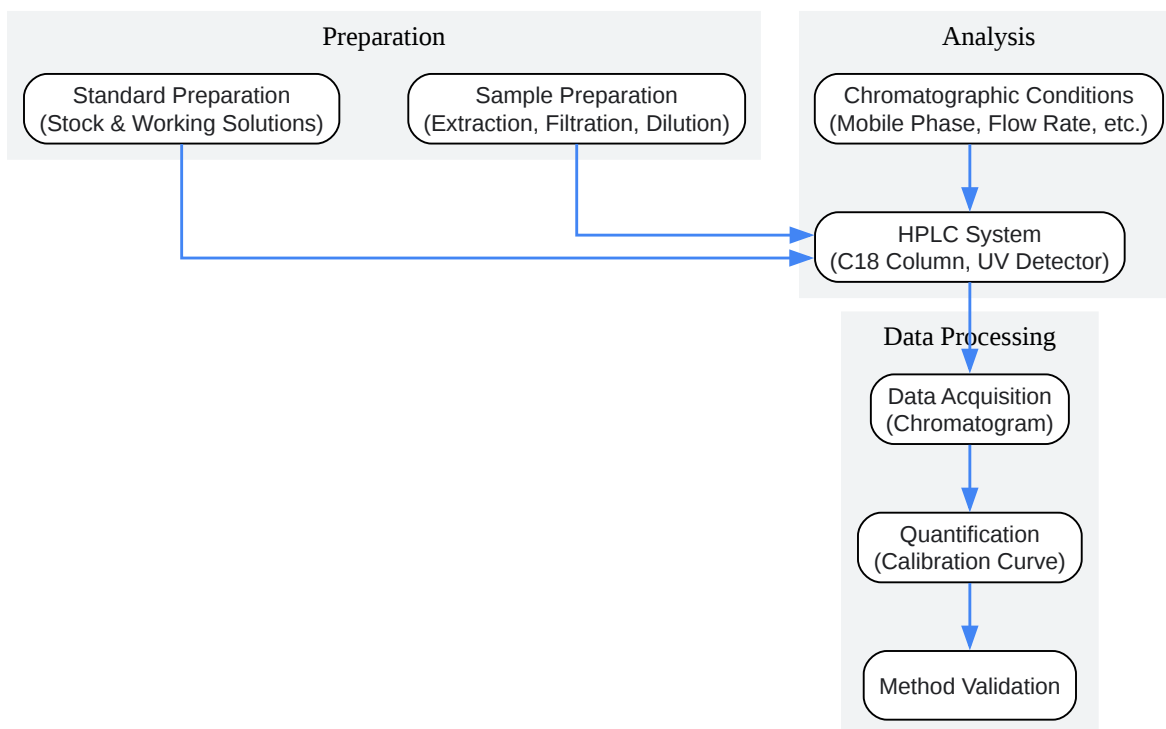
Table 2: Suggested Mobile Phase Gradient Program (if isocratic is insufficient)

Time (min)	% Acetonitrile	% 25 mM Ammonium Acetate (pH 6.5)
0	30	70
15	70	30
20	70	30
22	30	70
30	30	70

Table 3: Method Validation Summary (Hypothetical Data)

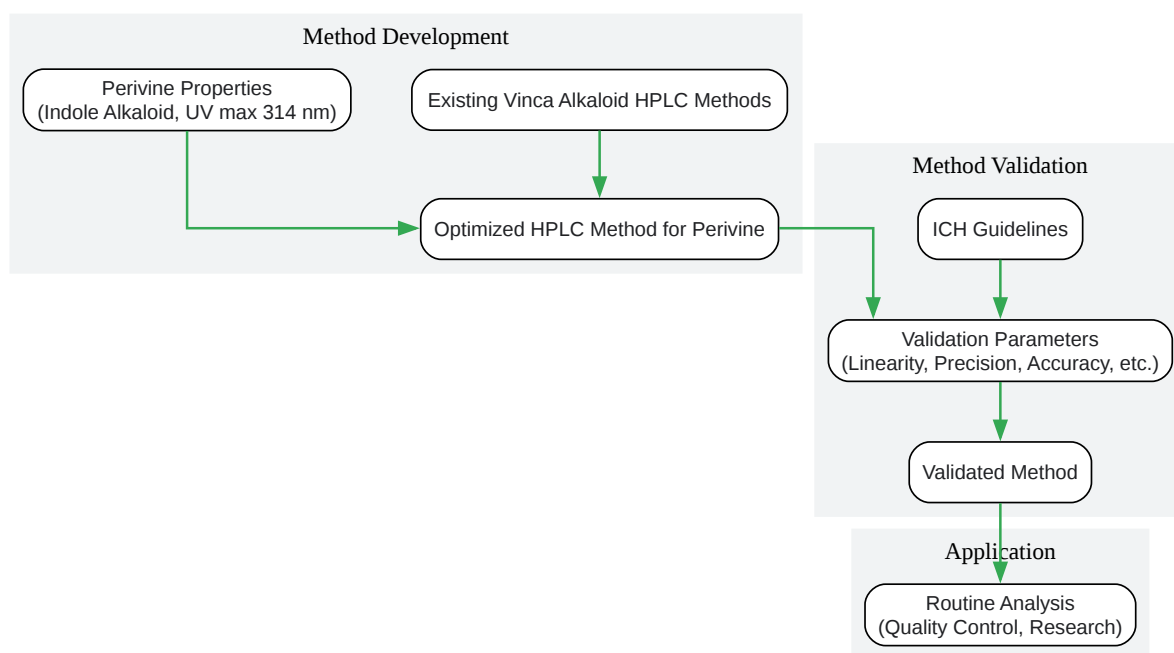
Parameter	Result
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	0.9995
Precision (RSD%)	1.2%
Accuracy (Recovery %)	99.5%
LOD (µg/mL)	0.1
LOQ (µg/mL)	0.3
Retention Time (min)	Approx. 12.5

Visualizations



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Caption: Experimental workflow for **Perivine** quantification by HPLC.



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Caption: Logical relationship for HPLC method development and validation.

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